molecular formula C9H16O3 B6614117 1-(2-hydroxyethyl)cyclohexane-1-carboxylic acid CAS No. 721388-15-4

1-(2-hydroxyethyl)cyclohexane-1-carboxylic acid

Cat. No.: B6614117
CAS No.: 721388-15-4
M. Wt: 172.22 g/mol
InChI Key: VDCVDCGQFODZQS-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group and a 2-hydroxyethyl substituent at the same carbon (position 1). The hydroxyethyl group introduces polarity and hydrogen-bonding capacity, distinguishing it from non-polar or electron-withdrawing substituents. Such compounds are often intermediates in pharmaceutical synthesis or used to study conformational and reactivity trends in organic chemistry .

Properties

IUPAC Name

1-(2-hydroxyethyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-7-6-9(8(11)12)4-2-1-3-5-9/h10H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCVDCGQFODZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. . The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

1-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group enhances its reactivity, allowing it to participate in various biochemical reactions. The compound can act as a substrate for enzymes, influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues (Table 1) include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
1-Amino-2-phenylcyclohexanecarboxylic acid Amino, phenyl 235.29 Conformational rigidity due to phenyl ring; studied for peptide mimicry
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid Trifluoromethyl 196.15 High water solubility; used in organic synthesis and enzyme studies
trans-4-(Aminomethyl)cyclohexane-1-carboxylic acid (AMCHA) Aminomethyl 157.21 Strong binding affinity to plasminogen Kringle domains; anticoagulant applications
1-(sec-Butyl)cyclohexane-1-carboxylic acid sec-Butyl 184.28 Low polarity; used as a hydrophobic intermediate in pharmaceuticals
1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride Dimethylamino methyl 221.73 Enhanced solubility in polar solvents; potential bioactive compound

Table 1: Structural and functional comparison of cyclohexanecarboxylic acid derivatives.

Physicochemical Properties

  • Solubility: The hydroxyethyl group in the target compound likely enhances water solubility compared to non-polar substituents (e.g., sec-butyl in ). However, the trifluoromethyl analogue () exhibits superior solubility due to the electron-withdrawing CF₃ group.
  • Acidity: Substituents like amino () or aminomethyl () increase the carboxylic acid's acidity via inductive effects, whereas hydroxyethyl may have a moderate electron-donating effect, slightly reducing acidity compared to CF₃ derivatives.

Conformational Analysis

1-Amino-2-phenylcyclohexanecarboxylic acid () adopts specific conformations due to steric and electronic effects of the phenyl group. The hydroxyethyl substituent in the target compound may induce similar conformational preferences, impacting its interactions in chiral environments or crystal packing.

Biological Activity

1-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid, also known as cyclohexanecarboxylic acid with a hydroxyethyl substituent, has garnered attention for its potential biological activities. This compound is characterized by its cyclohexane ring and carboxylic acid functional group, which contribute to its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

This compound has the following molecular formula:

PropertyValue
Molecular FormulaC9H16O3
Molecular Weight172.23 g/mol
StructureChemical Structure

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various compounds against E. coli, the compound demonstrated effective inhibition of bacterial growth, particularly in strains expressing VIM-2, a metallo-beta-lactamase that confers resistance to many antibiotics. The compound restored the efficacy of amoxicillin in these resistant strains, suggesting a potential role as an adjuvant in antibiotic therapy .

Table 1: Antimicrobial Activity Against E. coli

CompoundInhibition (% Growth)Comments
Amoxicillin (control)100Complete inhibition
This compound77Significant restoration of amoxicillin efficacy
Clavulanic Acid93Synergistic effect with amoxicillin

The mechanism through which this compound exhibits its antimicrobial effects is believed to involve interactions with bacterial cell membranes and enzymatic pathways. The carboxylic acid group may facilitate binding to bacterial enzymes, disrupting normal metabolic processes . This is supported by studies demonstrating the compound's ability to chelate metal ions, which are essential for bacterial growth and enzyme function.

Case Studies

A notable case study investigated the use of this compound in combination with traditional antibiotics against resistant bacterial strains. The study found that co-administration led to a significant reduction in bacterial load compared to antibiotics alone. The therapeutic index (TI) was reported as favorable, indicating a promising safety profile for further development .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has a relatively short half-life in plasma but maintains sufficient bioavailability to exert its biological effects. Further optimization of its pharmacokinetic properties is necessary for clinical applications .

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